4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
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Overview
Description
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique structural features, which include an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a Mannich reaction, where an amine, formaldehyde, and a phenol derivative react under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds.
Scientific Research Applications
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its role in modulating enzyme activity and cellular processes.
Mechanism of Action
The mechanism of action of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: A structurally similar compound with applications in medicinal chemistry and materials science.
Benzoxazinone: Another related compound known for its anti-inflammatory and analgesic properties.
Uniqueness
4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid stands out due to its unique combination of acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Properties
CAS No. |
532391-93-8 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-acetyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-4-5-16-10-3-2-8(11(14)15)6-9(10)12/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
SNHNSLXZWTXXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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